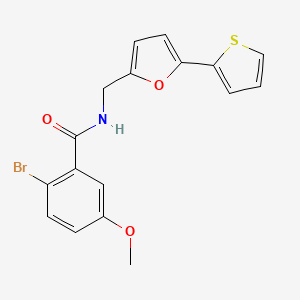
2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with bromine and methoxy groups, and further functionalized with a thiophene-furan moiety
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-bromo-5-methoxy-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide may also interact with various biological targets.
Mode of Action
The negative charges gathered around certain atoms in similar structures indicate possible nucleophilic attack sites . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound might also have antiviral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multiple steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 2-position.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Coupling Reaction: The thiophene-furan moiety is introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the thiophene-furan moiety with the brominated benzamide in the presence of a palladium catalyst and a base like potassium phosphate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethylformamide, with heating.
Major Products
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structure suggests potential biological activity, particularly in drug discovery. It may interact with biological targets such as enzymes or receptors, making it a candidate for pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiophene-furan moiety is particularly interesting due to its known bioactivity in various pharmacological contexts.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzamide: Lacks the thiophene-furan moiety, making it less complex and potentially less bioactive.
5-Methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Bromo-5-methoxy-N-methylbenzamide:
Uniqueness
The unique combination of bromine, methoxy, and thiophene-furan moieties in 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide provides a distinct set of chemical and physical properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-21-11-4-6-14(18)13(9-11)17(20)19-10-12-5-7-15(22-12)16-3-2-8-23-16/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIWZCZGNRIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
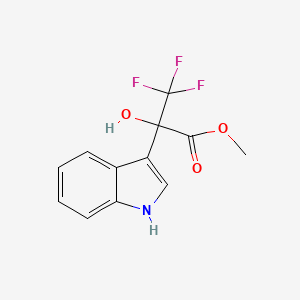
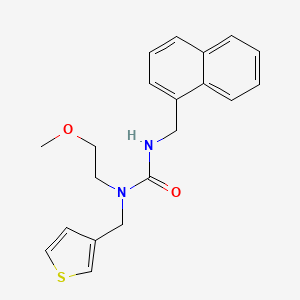
![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)
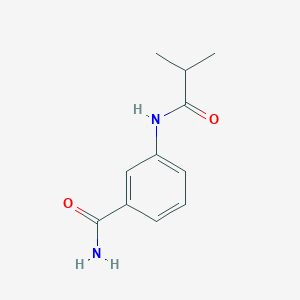
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/new.no-structure.jpg)
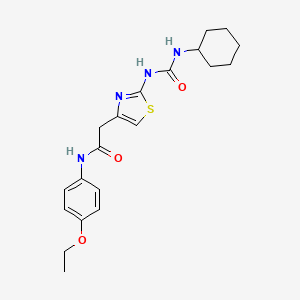
![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)
![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2474893.png)
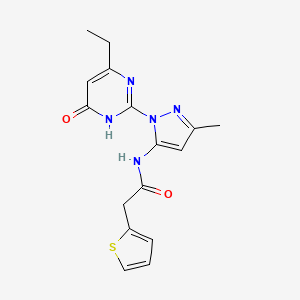
![(Z)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2474895.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2474897.png)
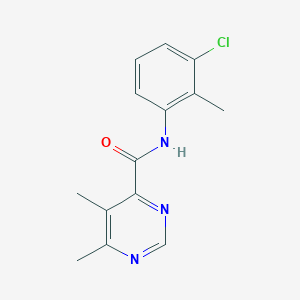
![3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2474901.png)
